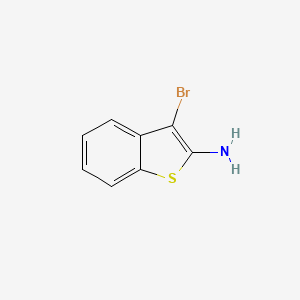

3-溴-1-苯并噻吩-2-胺

描述

3-Bromo-1-benzothiophen-2-amine is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzothiophene derivatives, which includes 3-Bromo-1-benzothiophen-2-amine, involves the use of aryne intermediates and alkynyl sulfides . The reaction starts with the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-benzothiophen-2-amine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学研究应用

合成和化学转化

碘化铜(I)催化的合成:3-溴-1-苯并噻吩-2-胺是各种合成途径中的关键中间体,包括从噻二唑衍生物中碘化铜(I)催化的1-苯并噻吩-2-胺合成。此过程对于开发选择性雌激素受体调节剂(如雷洛昔芬及其类似物)至关重要,突出了其在药物化学中的重要性(Petrov, Popova, & Androsov, 2015)。

苯并咪唑的合成:另一个应用是在CuI催化下与伯胺反应合成1-取代苯并咪唑。这证明了其在杂环化学中的多功能性,提供了中等至良好的苯并咪唑衍生物收率,这在药物研究中很重要(Lygin & Meijere, 2010)。

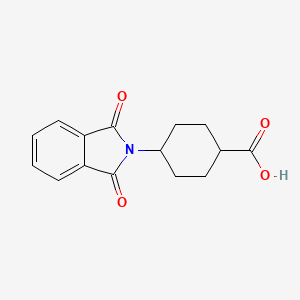

对映选择性共轭加成:它在涉及苯并噻吩-2-酮和邻苯二甲酰亚胺丙烯酸酯的对映选择性共轭加成反应中也至关重要。此过程对于合成具有α-氨基酸衍生物潜力的手性化合物是有效的,展示了其在创建立体化学复杂分子的应用中(Li, Zhang, Feng, & Li, 2017)。

药物化学

恶性疟原虫抑制剂:可以从3-溴-1-苯并噻吩-2-胺合成的溴代苯并噻吩羧酰胺衍生物已被鉴定为恶性疟原虫烯酰-ACP还原酶的有效抑制剂。这些化合物是抗疟药物开发的有希望的候选药物,突出了该化学物质在应对全球健康挑战中的作用(Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011)。

材料科学

发光聚合物的合成:该化合物用于合成发光共价有机聚合物(COP),它对硝基芳香族炸药表现出高灵敏度和快速响应。此应用突出了其在安全和环境监测中的潜力,在这些领域检测危险物质至关重要(Xiang & Cao, 2012)。

作用机制

Target of Action

Benzothiophene derivatives have been reported to exhibit potent and broad-spectrum cytotoxic activity .

Mode of Action

Benzothiophene derivatives have been shown to interact with various cellular targets, leading to significant disruptions in cell cycle profiles .

Biochemical Pathways

Benzothiophene derivatives have been associated with alterations in cell cycle progression and the induction of apoptosis .

Result of Action

Benzothiophene derivatives have been shown to induce time-dependent increases in early and late apoptotic and necrotic cell populations .

安全和危害

The safety data sheet for a similar compound, 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Benzothiophene derivatives, including 3-Bromo-1-benzothiophen-2-amine, have been the focus of recent research due to their biological activities and potential applications as drugs . For example, a complex benzofuran derivative was constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

属性

IUPAC Name |

3-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXBGDQHSBQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

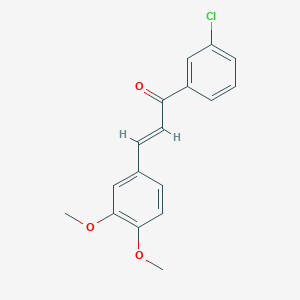

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)

![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)